3-(Tripentylammonium)propyl Methanethiosulfonate Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Tripentylammonium)propyl Methanethiosulfonate Bromide is a water-soluble compound known for its bulkier structure compared to other methanethiosulfonate (MTS) reagents. It has the molecular formula C19H43BrNO2S2 and a molecular weight of 461.59 . This compound is primarily used in scientific research to probe the topology and function of ligand-gated ion channels and proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tripentylammonium)propyl Methanethiosulfonate Bromide typically involves the reaction of tripentylamine with 3-bromopropyl methanethiosulfonate. The reaction is carried out in an organic solvent under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This includes the use of industrial reactors, precise temperature control, and efficient purification techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-(Tripentylammonium)propyl Methanethiosulfonate Bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction Reactions: The methanethiosulfonate group can undergo redox reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as thiols and amines. The reactions are typically carried out in organic solvents at controlled temperatures to ensure high yields and selectivity .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions with thiols can lead to the formation of thioether derivatives .
Scientific Research Applications
3-(Tripentylammonium)propyl Methanethiosulfonate Bromide is widely used in scientific research, particularly in the following fields:
Chemistry: It is used as a reagent for probing the structure and function of various chemical entities.
Medicine: Research involving this compound contributes to the development of new therapeutic agents targeting specific proteins and ion channels.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Tripentylammonium)propyl Methanethiosulfonate Bromide involves its interaction with specific molecular targets, such as ligand-gated ion channels and proteins. The compound’s bulkier structure allows it to probe the accessibility and function of these targets, providing valuable insights into their behavior and interactions .
Comparison with Similar Compounds
3-(Tripentylammonium)propyl Methanethiosulfonate Bromide is unique due to its bulkier structure compared to other MTS reagents. Similar compounds include:
MTSET (2-(Trimethylammonium)ethyl Methanethiosulfonate Bromide): A smaller, charged MTS reagent used for similar applications.
MTSES (Sodium (2-sulfonatoethyl)methanethiosulfonate): Another MTS reagent with different solubility and reactivity properties.
The uniqueness of this compound lies in its ability to provide more detailed information about the structure and function of larger molecular targets due to its bulkier nature .
Properties
Molecular Formula |
C19H43BrNO2S2+ |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
3-methylsulfonylsulfanylpropyl(tripentyl)azanium;hydrobromide |
InChI |
InChI=1S/C19H42NO2S2.BrH/c1-5-8-11-15-20(16-12-9-6-2,17-13-10-7-3)18-14-19-23-24(4,21)22;/h5-19H2,1-4H3;1H/q+1; |
InChI Key |
NBCFZEUXNYXRCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC[N+](CCCCC)(CCCCC)CCCSS(=O)(=O)C.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.